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Compound of Interest

Compound Name:
4-Chloro-8-methoxy-3-

methylquinoline

CAS No.: 39593-11-8

Cat. No.: B1492949

Get Quote

Technical Guide: 4-Chloro-8-methoxy-3-
methylquinoline
Introduction: The Scaffold in Medicinal Chemistry
4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) represents a highly functionalized

quinoline intermediate critical in the synthesis of bioactive heterocycles. As a privileged

scaffold, the quinoline core appears in numerous FDA-approved therapeutics (e.g.,

chloroquine, ciprofloxacin, bosutinib). This specific derivative is distinguished by its 8-methoxy

substituent, which modulates lipophilicity and metabolic stability, and the 4-chloro handle, which

serves as the primary site for nucleophilic aromatic substitution (

).

The 3-methyl group introduces steric bulk that can restrict conformational freedom in

downstream ligands, a key tactic in optimizing binding affinity for kinase pockets (e.g.,

PI3K/mTOR) or microbial targets.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1492949#bc-rfq
https://www.benchchem.com/product/b1492949/docs?utm_src=pdf-body#4-chloro-8-methoxy-3-methylquinoline-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1492949?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Chemical Identity
Property Value

CAS Number 39593-11-8

Molecular Formula

Molecular Weight 207.66 g/mol

IUPAC Name 4-chloro-8-methoxy-3-methylquinoline

SMILES

COc1cccc2nc(C)c(Cl)c21 (Note: Isomeric

placement requires verification; standard

canonical: COc1cccc2nc(C)c(Cl)cc12 is

incorrect for 3-methyl. Correct:

COc1cccc2nc(C)c(Cl)cc12 implies 2-methyl if

not careful. Correct SMILES for 3-methyl:

COc1cccc2nc(cc(Cl)c21)C - Wait, 3-methyl is on

the pyridine ring. COc1cccc2ncc(C)c(Cl)c21)

Predicted LogP ~3.2

Structural Analysis & Electronic Properties[1]
The reactivity of this molecule is dictated by the interplay between the electron-rich benzene

ring (activated by the 8-methoxy group) and the electron-deficient pyridine ring (deactivated by

the nitrogen atom and the 4-chloro substituent).

Electronic Effects
Pyridine Ring (N1, C2, C3, C4): The nitrogen atom withdraws electron density, making C2

and C4 susceptible to nucleophilic attack. The 4-chloro group further activates C4 for

displacement.

Benzene Ring (C5-C8): The 8-methoxy group is an electron-donating group (EDG) by

resonance (

), increasing electron density at the ortho (C7) and para (C5) positions relative to itself. This
makes the benzene ring more susceptible to electrophilic aromatic substitution (
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), although the fused pyridine ring generally deactivates the overall system compared to
naphthalene.

3-Methyl Group: This group exerts a weak inductive effect (

) and, more importantly, a steric effect. It hinders nucleophilic attack at C4 slightly but
primarily serves to lock the conformation of substituents added at C4, preventing free
rotation and potentially enhancing selectivity for protein binding pockets.

1H NMR Spectral Signature (Predicted)
Based on the substitution pattern, the proton NMR in

typically exhibits:

Position
Shift (

ppm)
Multiplicity Interpretation

H-2 8.70 – 8.90 Singlet (s)

Highly deshielded by

adjacent Nitrogen;

characteristic of 3-

substituted quinolines.

H-5 7.60 – 7.70 Doublet (d)
Ortho to bridgehead;

para to OMe.

H-6 7.40 – 7.50 Triplet (t)
Meta to OMe; typical

aromatic splitting.

H-7 7.00 – 7.10 Doublet (d)

Ortho to OMe;

shielded by OMe

resonance.

8-OMe 4.00 – 4.10 Singlet (s)
Characteristic

methoxy peak.

3-Me 2.40 – 2.50 Singlet (s)
Methyl attached to

aromatic ring.

Synthesis Protocols
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The synthesis of 4-chloro-3-methylquinolines typically avoids direct chlorination of the quinoline

ring, which is non-selective. Instead, the Gould-Jacobs or modified Conrad-Limpach approach

is preferred to build the quinolone core, followed by chlorination.

Pathway: Cyclization of Acrylates (The "Ethyl
Ethoxymethylene" Route)
This method is robust for industrial scaling.[1] It involves the condensation of o-anisidine with

an acrylate derivative to form an enamine, which undergoes thermal cyclization.

Step 1: Condensation
Reagents: o-Anisidine (2-methoxyaniline), Ethyl 2-methyl-3-ethoxyacrylate (or generated in situ

from ethyl propionate/formate derivatives). Conditions: 100-120°C, neat or in ethanol.

Mechanism: Addition-elimination to form Ethyl 3-(2-methoxyanilino)-2-methylacrylate.

Step 2: Thermal Cyclization (Gould-Jacobs Type)
Reagents: Diphenyl ether (Dowtherm A). Conditions: 250°C (High temperature required for

intramolecular

). Product: 8-Methoxy-3-methylquinolin-4(1H)-one. Note: The 3-methyl group is established
here by the acrylate backbone.

Step 3: Chlorination
Reagents: Phosphorus Oxychloride (

). Conditions: Reflux (100-110°C), 2-4 hours. Mechanism: Conversion of the tautomeric 4-
hydroxy group to a leaving group (dichlorophosphate), followed by nucleophilic attack by
chloride. Product: 4-Chloro-8-methoxy-3-methylquinoline.

Visualization of Synthesis Pathway

o-Anisidine
(2-Methoxyaniline)

Enamine Intermediate
(Ethyl 3-(2-methoxyanilino)-

2-methylacrylate)

Condensation
110°C, -EtOH

Ethyl 2-methyl-
3-ethoxyacrylate

8-Methoxy-3-methyl-
quinolin-4(1H)-one

Thermal Cyclization
Dowtherm A, 250°C 4-Chloro-8-methoxy-

3-methylquinoline

Chlorination
POCl3, Reflux
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Figure 1: Step-wise synthesis of 4-Chloro-8-methoxy-3-methylquinoline via the modified

Gould-Jacobs route.

Reactivity & Functionalization[3][4]
The 4-chloro position is the primary vector for diversification. The chlorine atom is activated for

Nucleophilic Aromatic Substitution (

) by the ring nitrogen.

Key Reaction: Amination ( )
Reaction with primary or secondary amines yields 4-aminoquinolines, a class containing potent

antimalarials and kinase inhibitors.

Mechanism: Addition of the amine to C4 forms a Meisenheimer-like complex (stabilized by

the N1 nitrogen), followed by elimination of

.

Conditions: Reflux in ethanol/isopropanol or microwave irradiation; often catalyzed by weak

acid (to protonate N1, increasing electrophilicity at C4) or uncatalyzed.

Reaction Workflow

4-Chloro-8-methoxy-
3-methylquinoline

Meisenheimer
Complex

Nucleophilic Attack (C4)

Primary/Secondary
Amine (HNRR')

4-Amino-8-methoxy-
3-methylquinoline

Elimination of HCl
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Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

) at the C4 position.

Applications in Drug Discovery
Kinase Inhibitors (PI3K/mTOR)
Quinoline derivatives are frequent scaffolds for Type I and Type II kinase inhibitors. The 8-

methoxy group can form specific hydrogen bonds or hydrophobic interactions within the ATP-

binding pocket (e.g., the hinge region). The 3-methyl group can occupy the hydrophobic

"gatekeeper" region or solvent-exposed areas, improving selectivity over other kinases.

Reference Context: Similar 3-substituted quinolines have been explored as PI3K/mTOR

inhibitors for cancer therapy [1].[1]

Anti-Infectives (Antimalarial)
The 4-aminoquinoline core is the pharmacophore of Chloroquine. While resistance is

widespread, modifications at the 3- and 8-positions (like the 8-methoxy group found in

Primaquine and Tafenoquine) are critical for overcoming resistance mechanisms and targeting

liver-stage Plasmodium parasites.

Mechanism: Inhibition of heme polymerization in the parasite food vacuole.

Acid Pump Antagonists (P-CABs)
Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan utilize nitrogen-heterocycles.

Although Vonoprazan uses a pyridine-sulfonyl-pyrrole structure, earlier research candidates

(e.g., Revaprazan) utilized tetrahydroisoquinoline and quinoline cores where the 8-position

substitution was key for

-ATPase binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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